molecular formula C25H22N2O3 B2818227 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide CAS No. 923113-11-5

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide

Cat. No.: B2818227
CAS No.: 923113-11-5
M. Wt: 398.462
InChI Key: VIZXULJCZHCVFW-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide is a synthetic organic compound featuring a chromen-4-one core substituted at the 2-position with a 4-tert-butylphenyl group and at the 7-position with a pyridine-3-carboxamide moiety. The tert-butyl group introduces significant steric bulk, which may influence molecular packing in the solid state and intermolecular interactions in biological systems.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-25(2,3)18-8-6-16(7-9-18)22-14-21(28)20-11-10-19(13-23(20)30-22)27-24(29)17-5-4-12-26-15-17/h4-15H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZXULJCZHCVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable Lewis acid catalyst.

    Attachment of the Pyridine Carboxamide Moiety: The final step involves the coupling of the chromenone derivative with pyridine-3-carboxylic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Bulk and Steric Effects: The tert-butyl group in the target compound provides greater steric hindrance compared to smaller substituents like ethyl or methyl in analogues (e.g., A.3.33, A.3.34). This may reduce crystal packing efficiency but enhance metabolic stability by shielding reactive sites .

Electronic Modifications :

  • The difluoromethyl group in A.3.34–A.3.39 introduces electronegative character, which could enhance binding affinity to target proteins via dipole interactions or hydrogen bonding .
  • The absence of fluorine in the target compound suggests a trade-off between lipophilicity and polarity.

Stereochemical Variations: Compounds like A.3.35 and A.3.37 specify R-configurations at the 3-position of the indan ring, highlighting the role of stereochemistry in biological activity. The target compound lacks explicit stereochemical descriptors, implying racemic or unoptimized synthesis .

Research Findings and Crystallographic Insights

Role of Crystallography Software in Structural Analysis

  • SHELX Suite : Used for refining crystal structures, SHELXL is critical for determining bond lengths, angles, and displacement parameters. The tert-butyl group’s anisotropic displacement parameters (ADPs) could be compared with those of smaller substituents to assess thermal motion differences .
  • Mercury CSD : Enables visualization of crystal packing and intermolecular interactions. For example, the tert-butyl group may engage in van der Waals interactions, while difluoromethyl analogues (A.3.34–A.3.39) might exhibit halogen bonding .
  • WinGX/ORTEP : These tools generate molecular graphics, illustrating how substituents affect molecular conformation. The planar chromen-4-one core in the target compound likely remains consistent across analogues, while substituent variations alter torsion angles .

Inferred Physicochemical Properties

  • Molecular Weight : The tert-butyl group increases molecular weight (~265 g/mol for the target compound) compared to methyl-substituted analogues (~240–250 g/mol).
  • Lipophilicity (LogP) : The tert-butyl group may elevate LogP, enhancing membrane permeability but reducing aqueous solubility. Difluoromethyl groups (A.3.34–A.3.39) could mitigate this via polar interactions .

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-3-carboxamide is a synthetic compound belonging to the chromenone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core structure, characterized by a fused benzopyran ring system, which is known for its diverse biological activities. The addition of a tert-butylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Property Details
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight325.35 g/mol
CAS Number923123-15-3
Melting PointNot available
SolubilityNot specified

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It is proposed that the compound interacts with specific receptors, modulating their activity and influencing signaling pathways.
  • Gene Expression Alteration : The compound may affect the transcription and translation of genes associated with its biological effects.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and reducing the risk of chronic diseases.

Anti-inflammatory Effects

Studies have suggested that chromenone derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

Anticancer Activity

There is growing interest in the anticancer properties of chromenones. Preliminary studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic markers.

Case Studies

  • In Vitro Studies : A study conducted on similar chromenone derivatives demonstrated significant inhibition of cancer cell proliferation in various lines, including breast and colon cancer cells. The IC50 values ranged from 10 μM to 30 μM, indicating potent activity against these cell types.
  • Animal Models : In vivo studies have shown that administering chromenone derivatives can reduce tumor size in xenograft models, suggesting their potential as therapeutic agents in oncology.
  • Mechanistic Insights : Docking studies revealed that this compound binds effectively to targets involved in cancer progression, providing a rationale for its anticancer effects.

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